Pharmacopoeial Designation and Regulatory Recognition: Atorvastatin Lactam Sodium Salt vs. Unlisted Impurity Analogs
Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) possesses formal pharmacopoeial designation as Atorvastatin EP Impurity Q (sodium salt) and is listed as the USP Pyrrolidone Analog reference material [1]. In contrast, the free acid form (CAS 906552-18-9) lacks the USP designation for the sodium salt form, and the lactone impurity (Atorvastatin EP Impurity H, CAS 125995-03-1) is a distinct USP Related Compound H with entirely different acceptance criteria under EP monograph specifications [2].
| Evidence Dimension | Pharmacopoeial Recognition Status |
|---|---|
| Target Compound Data | USP Pyrrolidone Analog Sodium Salt; EP Impurity Q (Na Salt); recognized by USP, EMA, JP, and BP |
| Comparator Or Baseline | Atorvastatin Lactam Free Acid (CAS 906552-18-9): EP Impurity Q (free acid) only; Atorvastatin Lactone (CAS 125995-03-1): USP Related Compound H / EP Impurity H |
| Quantified Difference | Distinct monograph entries; different acceptance criteria and labeling specifications apply |
| Conditions | Regulatory submission context per EP and USP monographs |
Why This Matters
Procurement of a non-pharmacopoeial impurity standard lacking formal USP/EP designation introduces regulatory compliance risk during ANDA/NDA review and may trigger method re-validation requirements, increasing submission timelines and costs.
- [1] Veeprho. Atorvastatin Sodium Pyrrolidone Analog: Pharmacopoeial Synonyms and Regulatory Compliance. View Source
- [2] Pharmaffiliates. Atorvastatin Acid - Impurity Q (Freebase) Product Information. View Source
